Lisavanbulin

Content Navigation

Research on glioblastoma and refractory tumors is limited by poor BBB penetration of standard MTAs. Lisavanbulin, a lysine prodrug of avanbulin, solves this: its active metabolite achieves a 1:1 brain-to-plasma ratio, bypassing P-glycoprotein efflux. Unlike direct avanbulin, it is highly water-soluble, enabling reliable IV or oral formulation. Potency is retained in P-gp-overexpressing cancer lines, where paclitaxel shows massive resistance. This product ensures consistent in vivo dosing for neuro-oncology studies.

CAS Number

Product Name

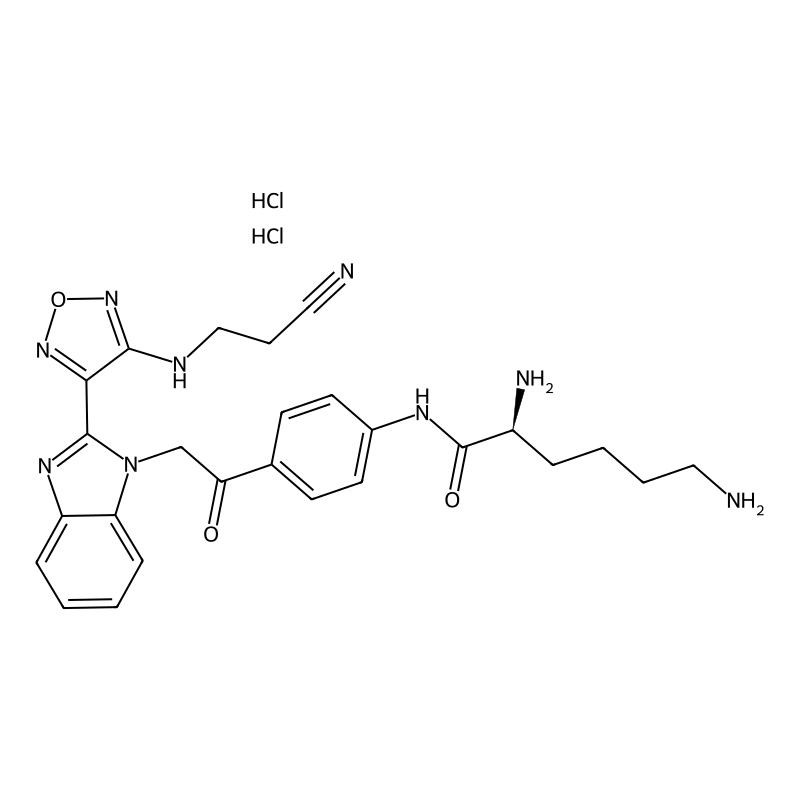

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Lisavanbulin (CAS 1263384-43-5) is the highly water-soluble lysine prodrug of the potent microtubule-targeting agent avanbulin (BAL27862). Functioning as a tumor checkpoint controller, it binds to the colchicine site of tubulin, inhibiting microtubule assembly and activating the spindle assembly checkpoint [1]. Unlike conventional microtubule-targeting agents (MTAs) such as taxanes and vinca alkaloids, lisavanbulin is specifically engineered to cross the blood-brain barrier and overcome multidrug resistance mechanisms [2]. This unique pharmacokinetic and pharmacodynamic profile makes it a critical precursor and active pharmaceutical ingredient for advanced neuro-oncology and treatment-refractory tumor research.

Research Fit

References

- [1] Prota, A. E., et al. 'The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization.' Journal of Molecular Biology 426.8 (2014): 1848-1860.

- [2] Holdhoff, M., et al. 'Lisavanbulin (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma.' Neuro-Oncology Advances 3.1 (2021): vdab048.

Substituting lisavanbulin with standard MTAs like paclitaxel or vincristine fails in neuro-oncology workflows because these legacy compounds are heavily restricted by P-glycoprotein (P-gp) efflux pumps, preventing effective blood-brain barrier (BBB) penetration[1]. Furthermore, utilizing the active moiety avanbulin directly presents severe formulation challenges due to its poor aqueous solubility. Lisavanbulin resolves both issues simultaneously: its lysine prodrug architecture ensures high aqueous solubility for intravenous or oral formulation, while its active metabolite achieves a 1:1 brain-to-plasma ratio and bypasses P-gp-mediated multidrug resistance, enabling reliable in vivo dosing for glioblastoma and refractory tumor models [2].

Substitution Risk

References

- [1] Burri, K., et al. 'BAL27862: A unique microtubule-targeted agent that severs microtubules and overcomes multifactorial drug resistance.' Journal of Clinical Oncology 28.15_suppl (2010): e13580.

- [2] Holdhoff, M., et al. 'Lisavanbulin (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma.' Neuro-Oncology Advances 3.1 (2021): vdab048.

Aqueous Solubility and Formulation Compatibility

Lisavanbulin was specifically engineered as a lysine prodrug to overcome the severe solubility limitations of its active moiety, avanbulin. At physiological pH ranges (pH 5–6.5), lisavanbulin achieves an aqueous solubility exceeding 200 μM, allowing for clear solutions at ≥ 2.5 mg/mL in standard vehicles (e.g., 10% DMSO/saline mixtures) [1]. In contrast, unmodified avanbulin exhibits poor aqueous solubility, which severely restricts its use in continuous intravenous infusions or high-dose oral gavages [1].

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | >200 μM (pH 5-6.5); ≥ 2.5 mg/mL in standard vehicles |

| Comparator Or Baseline | Avanbulin (BAL27862): Poor aqueous solubility requiring complex excipients |

| Quantified Difference | Orders of magnitude higher solubility, enabling simple saline-based dilutions |

| Conditions | Aqueous buffer (pH 5-6.5) and standard in vivo vehicle formulations |

High aqueous solubility drastically simplifies formulation workflows for continuous intravenous infusion and oral dosing in preclinical models.

Efficacy in P-gp-Overexpressing Models

Standard microtubule-targeting agents (MTAs) rapidly lose efficacy in tumors overexpressing P-glycoprotein (P-gp). In comparative in vitro assays using P-gp overexpressing resistant cancer cell lines versus chemosensitive parental lines, the active moiety of lisavanbulin (BAL27862) maintained full potency, demonstrating a resistance factor (EC50 ratio) of just 1.14 [1]. Conversely, the legacy MTAs paclitaxel and vinblastine exhibited massive resistance factors of 147 and 57, respectively, rendering them ineffective[1].

| Evidence Dimension | Resistance Factor (EC50 resistant / EC50 parental) |

| Target Compound Data | 1.14 (BAL27862) |

| Comparator Or Baseline | Paclitaxel: 147; Vinblastine: 57 |

| Quantified Difference | 128-fold lower resistance factor vs. paclitaxel; 50-fold lower vs. vinblastine |

| Conditions | In vitro cytotoxicity assay comparing P-gp overexpressing resistant cells to parental lines |

Ensures reliable cytotoxic efficacy in heavily pre-treated or multidrug-resistant tumor models where standard MTAs fail.

BBB Penetration in Neuro-Oncology

A critical failure point for most MTAs in neuro-oncology is poor central nervous system penetrance due to active efflux at the blood-brain barrier (BBB). Following oral administration of the lisavanbulin prodrug in murine models, the active lipophilic metabolite (molecular weight 387 g/mol) effectively crosses the BBB, achieving a 1:1 brain-to-plasma concentration ratio[1]. This robust partitioning heavily contrasts with standard taxanes and vinca alkaloids, which are actively excluded from the brain parenchyma by P-gp efflux pumps, establishing lisavanbulin as a superior choice for intracranial tumor modeling[1].

| Evidence Dimension | Brain-to-Plasma Concentration Ratio |

| Target Compound Data | 1:1 ratio |

| Comparator Or Baseline | Standard MTAs (Taxanes/Vinca Alkaloids): Minimal brain penetrance (<0.1 ratio) |

| Quantified Difference | Near-complete equilibration across the BBB compared to active exclusion of legacy MTAs |

| Conditions | In vivo pharmacokinetic analysis in rodent models following oral dosing |

Validates lisavanbulin as a primary, biologically available candidate for orthotopic glioblastoma (GBM) and other central nervous system tumor research.

Colchicine-Site Binding and Microtubule Severing

While lisavanbulin's active moiety (BAL27862) binds to the colchicine site of tubulin, its kinetic and phenotypic effects are highly distinct from colchicine itself. BAL27862 inhibits tubulin assembly at 37 °C with an IC50 of 1.4 μM and binds unassembled tubulin with a dissociation constant (Kd) of 244 nM[1]. Unlike colchicine, which primarily induces depolymerization, BAL27862 elicits a unique microtubule severing activity and binds independently of vinblastine without forming tubulin oligomers, providing a mechanistically distinct profile for spindle assembly checkpoint activation [1].

| Evidence Dimension | Tubulin Binding Affinity (Kd) and Phenotype |

| Target Compound Data | Kd = 244 nM; induces unique microtubule severing |

| Comparator Or Baseline | Colchicine: Binds same site but lacks severing activity; distinct binding kinetics |

| Quantified Difference | High-affinity binding (244 nM) coupled with a distinct severing mechanism not seen in the colchicine baseline |

| Conditions | In vitro tubulin-binding assays at 37 °C and structural crystallography |

Provides a mechanistically distinct tool for researchers investigating atypical spindle assembly checkpoint activation and microtubule dynamics.

Orthotopic GBM Modeling

Due to its ability to achieve a 1:1 brain-to-plasma ratio, lisavanbulin is the preferred MTA for in vivo studies of unmethylated and treatment-resistant GBM, outperforming legacy taxanes that cannot cross the BBB [1].

MDR Tumor Assays

Ideal for screening and efficacy studies in P-gp overexpressing cancer lines, where lisavanbulin maintains full potency compared to the massive resistance factors observed with paclitaxel and vinblastine[2].

Spindle Assembly Checkpoint Activation

Utilized as a specialized chemical probe for investigating colchicine-site binding kinetics and microtubule severing mechanisms that are distinct from standard depolymerizing agents [3].

Application Fit Matrix

References

- [1] Holdhoff, M., et al. 'Lisavanbulin (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma.' Neuro-Oncology Advances 3.1 (2021): vdab048.

- [2] Burri, K., et al. 'BAL27862: A unique microtubule-targeted agent that severs microtubules and overcomes multifactorial drug resistance.' Journal of Clinical Oncology 28.15_suppl (2010): e13580.

- [3] Prota, A. E., et al. 'The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization.' Journal of Molecular Biology 426.8 (2014): 1848-1860.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Explore Compound Types